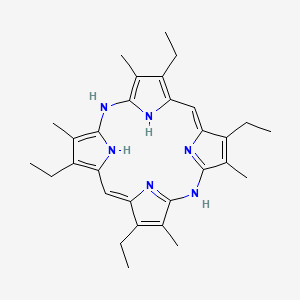![molecular formula C20H24N4O2 B13407585 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13407585.png)
2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the 3,4-dimethoxyphenyl group and the piperazine moiety in the structure contributes to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine typically involves the reaction of 3,4-dimethoxybenzaldehyde with piperazine and an appropriate imidazo[1,2-a]pyridine precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential antimicrobial and antiviral agent due to its ability to interact with biological targets.
Medicine: Investigated for its potential use as an anticancer agent, as well as for its neuroprotective and anti-inflammatory properties.
Industry: Used in the development of new materials with specific chemical and physical properties
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxyphenyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine: Another imidazo[1,2-a]pyridine derivative with similar structural features.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with a 3,4-dimethoxyphenyl group.
Uniqueness
The uniqueness of 2-(3,4-Dimethoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity. The presence of both the piperazine and imidazo[1,2-a]pyridine moieties allows for versatile interactions with various biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C20H24N4O2 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C20H24N4O2/c1-25-17-7-6-15(13-18(17)26-2)20-16(14-23-11-8-21-9-12-23)24-10-4-3-5-19(24)22-20/h3-7,10,13,21H,8-9,11-12,14H2,1-2H3 |
Clave InChI |
ZBUSOPRGUAUWRY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)CN4CCNCC4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


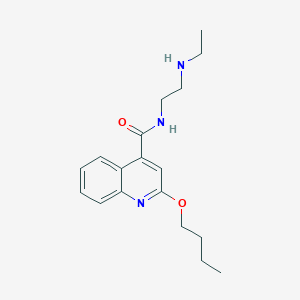

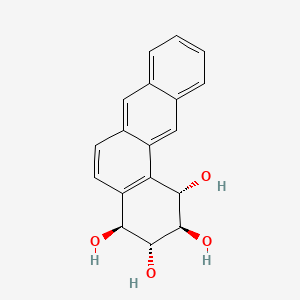
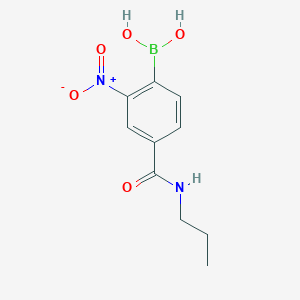
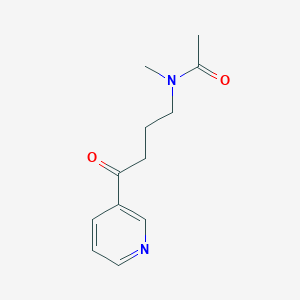
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)

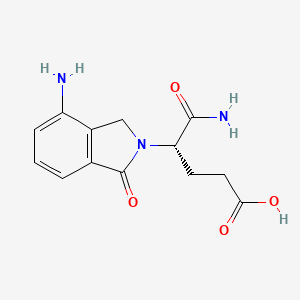

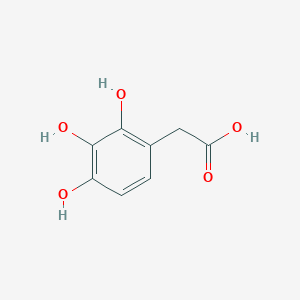
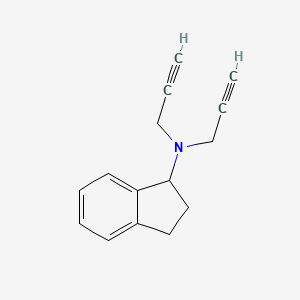
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)

